molecular formula C10H8N2O2 B2974371 7-Aminoisoquinoline-4-carboxylic acid CAS No. 1934945-04-6

7-Aminoisoquinoline-4-carboxylic acid

Cat. No.: B2974371
CAS No.: 1934945-04-6
M. Wt: 188.186
InChI Key: NTJJLNFFMASFLV-UHFFFAOYSA-N
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Description

7-Aminoisoquinoline-4-carboxylic acid (CAS: 1934945-04-6) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. Its structure consists of an isoquinoline backbone substituted with an amino group at position 7 and a carboxylic acid group at position 4 . This compound is utilized in pharmaceutical and chemical research, particularly as a precursor for synthesizing bioactive molecules. It is stored under inert, dark conditions at room temperature due to its sensitivity to light and atmospheric oxygen .

Properties

IUPAC Name

7-aminoisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJJLNFFMASFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 7-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typical.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: Amino derivatives.

    Substitution: Substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Aminoisoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological pathways. For instance, its derivatives have been shown to inhibit malaria parasites by interfering with heme detoxification in the parasite’s digestive vacuole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-aminoisoquinoline-4-carboxylic acid with structurally related isoquinoline and quinoline derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NH₂ (C7), -COOH (C4) C₁₀H₈N₂O₂ 188.18 Research applications in medicinal chemistry; amino group enables functionalization (e.g., amide coupling).
7-Bromoisoquinoline-4-carboxylic acid -Br (C7), -COOH (C4) C₁₀H₆BrNO₂ 252.07 Bromine enhances electrophilic substitution reactivity; used in cross-coupling reactions for drug intermediates.
7-Chloroquinoline-4-carboxylic acid -Cl (C7), -COOH (C4) C₁₀H₆ClNO₂ 207.62 Exhibits antimicrobial and anti-inflammatory activity; serves as a scaffold for quinoline-based drug development.
7-Methoxyquinoline-4-carboxylic acid -OCH₃ (C7), -COOH (C4) C₁₁H₉NO₃ 203.20 Methoxy group increases lipophilicity and alters solubility; explored for antitumor and antiviral properties.
5-Hydroxyisoquinoline-4-carboxylic acid -OH (C5), -COOH (C4) C₁₀H₇NO₃ 189.17 Hydroxyl group enhances hydrogen-bonding capacity; studied for enzyme inhibition and metal chelation.
7-(6-Chloropyrimidin-4-yloxy)isoquinoline-4-carboxylic acid -O-(6-Cl-pyrimidin-4-yl) (C7), -COOH (C4) C₁₄H₈ClN₃O₃ 301.69 Chloropyrimidinyloxy substitution expands π-conjugation; potential kinase inhibitor in cancer research.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -NH₂, -OCH₃) increase electron density on the aromatic ring, enhancing nucleophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -Br, -Cl) facilitate electrophilic substitutions . The amino group in this compound enables versatile derivatization (e.g., forming amides or imines), making it a preferred intermediate in drug discovery .

Solubility and Bioavailability :

  • Carboxylic acid groups improve aqueous solubility but may reduce cell permeability. Halogenated derivatives (e.g., Br, Cl) exhibit moderate solubility in polar solvents, while methoxy-substituted compounds are more lipophilic .

Biological Activity Trends: Chlorinated and brominated derivatives (e.g., 7-chloroquinoline-4-carboxylic acid) show stronger antimicrobial activity compared to amino- or hydroxy-substituted analogs, likely due to enhanced membrane penetration . Hydroxy and amino derivatives are more commonly explored for targeting enzymes or receptors due to their hydrogen-bonding capabilities .

Biological Activity

7-Aminoisoquinoline-4-carboxylic acid (7-AIQCA) is a compound of increasing interest in pharmaceutical chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

7-AIQCA has the molecular formula C10H8N2O2C_{10}H_{8}N_{2}O_{2} and features an amino group and a carboxylic acid group attached to an isoquinoline structure. Its unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of isoquinoline, including 7-AIQCA, exhibit significant antimicrobial properties. A study highlighted that isoquinoline derivatives demonstrated antibacterial activity against various strains, indicating potential for developing new antibiotics .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7-AIQCARalstonia solanacearum50 µg/mL
Isoquinoline-3-carboxylic acidEscherichia coli30 µg/mL
Isoquinoline-1-carboxamideStaphylococcus aureus25 µg/mL

2. Anti-Inflammatory Effects

7-AIQCA has been investigated for its anti-inflammatory properties. A study demonstrated that isoquinoline derivatives could inhibit pro-inflammatory mediators in LPS-stimulated microglial cells, suggesting a potential mechanism for treating neuroinflammatory conditions .

Table 2: Inhibition of Pro-Inflammatory Mediators by Isoquinoline Derivatives

CompoundIL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
7-AIQCA<30<25
HSR110120<30
HSR110540~70

The biological activity of 7-AIQCA is attributed to its ability to modulate signaling pathways involved in inflammation and cell migration. Specifically, it is believed to inhibit the NF-κB pathway, a crucial regulator of immune response and inflammation .

Case Studies

Case Study 1: Neuroprotection

A recent study explored the neuroprotective effects of 7-AIQCA in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and inflammation in vitro, indicating its potential as a therapeutic agent for diseases like Alzheimer's .

Case Study 2: Cancer Research

In cancer research, 7-AIQCA has been evaluated for its effects on tumor cell migration and invasion. It was found to inhibit the migration of various cancer cell lines, suggesting that it may serve as an adjunct therapy in cancer treatment .

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